3-butyl-3-phenylazetidin-2-one
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Overview
Description
3-butyl-3-phenylazetidin-2-one is a member of the azetidinone family, which are four-membered lactams. These compounds are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The azetidinone ring structure is particularly notable for its presence in β-lactam antibiotics, which include penicillins and cephalosporins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-3-phenylazetidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of butylamine with phenylacetyl chloride under basic conditions can yield the desired azetidinone. Another method involves the use of azetidine derivatives, which can be functionalized through various chemical reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-butyl-3-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to more saturated compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidinones, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-butyl-3-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It serves as a building block for the development of new drugs, particularly β-lactam antibiotics.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-butyl-3-phenylazetidin-2-one involves its interaction with specific molecular targets. In the case of its use as an antibiotic, the compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins. This leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-azetidinone: Lacks the butyl group, which may affect its biological activity and chemical reactivity.
3-Butyl-2-azetidinone: Lacks the phenyl group, which can influence its interaction with molecular targets.
2-Azetidinone: The simplest form of azetidinone, lacking both the butyl and phenyl groups.
Uniqueness
3-butyl-3-phenylazetidin-2-one is unique due to the presence of both butyl and phenyl groups, which can enhance its biological activity and chemical reactivity. These substituents can influence the compound’s ability to interact with molecular targets and undergo various chemical reactions .
Properties
CAS No. |
17719-30-1 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-butyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-2-3-9-13(10-14-12(13)15)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,15) |
InChI Key |
KYWUFESZSCDFSH-UHFFFAOYSA-N |
SMILES |
CCCCC1(CNC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCC1(CNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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